4-(4-Fluorophenoxy)-3-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated benzaldehydes typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 4-[18F]fluoroguaiacol starts from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic aromatic substitution by [18F]fluoride, followed by Baeyer-Villiger oxidation to the corresponding phenol . Similarly, 3-Fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through methoxylation and demethylation . These methods suggest that the synthesis of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde could potentially involve similar strategies of functional group transformations and aromatic substitutions.

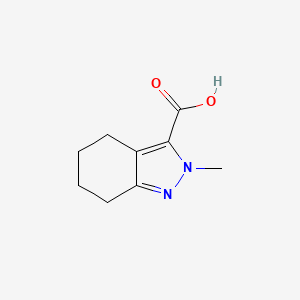

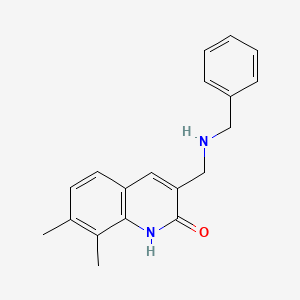

Molecular Structure Analysis

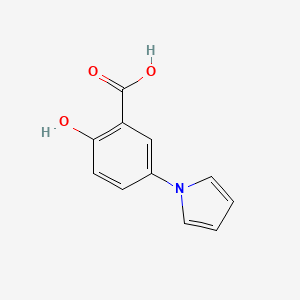

The molecular structure of fluorinated benzaldehydes is characterized by the presence of a fluorine atom on the aromatic ring, which can influence the electronic properties of the molecule. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde has planar and parallel benzaldehyde and nitroaniline fragments . This indicates that the molecular structure of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde would likely exhibit electronic effects due to the presence of electronegative substituents such as fluorine and nitro groups.

Chemical Reactions Analysis

Fluorinated benzaldehydes can participate in various chemical reactions. The iron(III)/3,4-dihydroxybenzaldehyde 4-nitrophenylhydrazone complex formation is an example of a reaction that can be inhibited by substituents like fluoride . This suggests that the reactivity of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde could be influenced by the presence of the fluorine atom, potentially affecting its behavior in complexation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes are influenced by their molecular structure. The presence of a fluorine atom can affect the boiling point, solubility, and stability of the compound. For instance, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde involves chlorination and a Sommelet reaction, yielding a product with a high purity as confirmed by GC . This indicates that 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde would likely have distinct physical and chemical properties that could be characterized using similar analytical techniques.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Summary of the Application

A novel rhodanine derivative, which includes 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde as a component, has been studied for its effects on human colon cancer cells .

Methods of Application

The derivative was applied to HT-29 and HCT-116 human colon cancer cells. The study focused on the apoptosis-inducing effects of the compound and its underlying mechanisms .

Results or Outcomes

The study found that the compound triggered apoptosis, as indicated by the externalization of Annexin V-targeted phosphatidylserine residues in the cancer cells. The compound induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The apoptosis induced by the compound was significantly suppressed by pretreatment with z-VAD-fmk, a broad caspase inhibitor .

Application 2: Use in Photodynamic Therapy

Specific Scientific Field

This compound is used in the field of Chemical Biology .

Summary of the Application

A new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy was synthesized and its graphene oxide (GO)-based composites were prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .

Methods of Application

The photo-activity of these materials was compared and discussed in terms of their potential ability to be used as photosensitizers in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) .

Results or Outcomes

The study found that both the phthalocyanine and its composites gave very higher ΦΔ values than the photochemical study (PDT). The sono-photochemical values were found to be 0.976 for 0 wt% GO, 0.961 for 0.25 wt% GO, 0.917 for 0.50 wt% GO, 0.910 for 1 wt% GO, 0.901 for 3 wt% GO, 0.890 for 5 wt% GO and 0.942 for 10 wt% GO, respectively .

Application 3: Use in Pharmaceuticals and Agrochemicals

Specific Scientific Field

This compound is used in the field of Pharmaceuticals and Agrochemicals .

Summary of the Application

4-(4-Fluorophenoxy)phenol, a compound related to 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde, has been extensively used as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Methods of Application

It is a key intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as etodolac and nabumetone. Additionally, it is also used in the synthesis of other drugs such as anti-cancer agents, anti-viral agents, and anti-tuberculosis agents .

Results or Outcomes

The compound has been successfully used in the synthesis of various pharmaceuticals and agrochemicals, demonstrating its versatility and importance in these fields .

Application 4: Use in Sono-Photochemical Studies

Specific Scientific Field

This compound is used in the field of Chemical Biology .

Summary of the Application

A novel nonperipherally zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy was synthesized and its graphene oxide (GO)-based composites were prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .

Methods of Application

The photo-activity of these materials was compared and discussed in terms of their potential ability to be used as photosensitizers in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) .

Results or Outcomes

In the sono-photochemical study (SPDT), both the phthalocyanine and its composites gave very higher ΦΔ values than the photochemical study (PDT). The sono-photochemical values were found to be 0.976 for 0 wt% GO, 0.961 for 0.25 wt% GO, 0.917 for 0.50 wt% GO, 0.910 for 1 wt% GO, 0.901 for 3 wt% GO, 0.890 for 5 wt% GO and 0.942 for 10 wt% GO, respectively .

Application 5: Use in Synthesis of Herbicides and Insecticides

Specific Scientific Field

This compound is used in the field of Agrochemicals .

Summary of the Application

4-(4-Fluorophenoxy)phenol is used as a key intermediate for the synthesis of various agrochemicals such as herbicides, insecticides, and fungicides .

Methods of Application

For example, it is used in the synthesis of the herbicide fluazifop-p-butyl, which is used to control grass weeds in crops such as soybeans, peanuts, and cotton. It is also used in the synthesis of the insecticide pyriproxyfen, which is used to control pests in crops such as rice, cotton, and vegetables .

Results or Outcomes

The compound has been successfully used in the synthesis of various agrochemicals, demonstrating its versatility and importance in these fields .

Safety And Hazards

The safety data sheet for a related compound, “4-(4-Fluorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid release to the environment and to use personal protective equipment when handling .

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USANLFHAVKNUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)